The most established scientific research application of Alpelisib is in the treatment of hormone receptor-positive, HER2-negative, advanced or metastatic breast cancer with PIK3CA gene mutations. This specific context was the basis for Alpelisib's approval by the US Food and Drug Administration (FDA) in 2019. Clinical trials demonstrated that Alpelisib, when combined with the endocrine therapy fulvestrant, improved progression-free survival in patients with this type of breast cancer.
Due to PI3K mutations being prevalent across various cancers, researchers are actively investigating Alpelisib's efficacy in other tumor types. Studies are ongoing to explore its use in cancers such as colorectal cancer, endometrial cancer, and lung cancer. These studies aim to determine if Alpelisib can provide similar benefits seen in breast cancer for patients with these different cancers.
Research on Alpelisib also involves understanding the drug's pharmacokinetics, which is the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Developing accurate methods to quantify Alpelisib in patients is crucial for interpreting preclinical and clinical data and ensuring reliable evaluation of its effectiveness []. Additionally, ongoing research explores potential side effects associated with Alpelisib treatment and how to manage them for optimal patient care.